![molecular formula C11H14ClNO B3037009 2-chloro-N-(2,3-dimethylphenyl)propanamide CAS No. 400755-54-6](/img/structure/B3037009.png)
2-chloro-N-(2,3-dimethylphenyl)propanamide
Overview
Description
“2-chloro-N-(2,3-dimethylphenyl)propanamide” is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with two methyl groups and an amide group . The SMILES representation of the molecule isCC1=C(C(=CC=C1)NC(=O)C(C)Cl)C
. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, boiling point of 180.0±23.0 °C at 760 mmHg, vapour pressure of 0.9±0.3 mmHg at 25°C, and a molar refractivity of 33.8±0.3 cm3 .Scientific Research Applications
Organic Nonlinear Material Research
- Electro-Optic and Non-Linear Optical Material : N-(2-chlorophenyl)-(1-propanamide), a related compound, has been synthesized and characterized for its potential as a new organic electro-optic and non-linear optical material. This involved UV-Vis, IR, NMR, and powder XRD techniques to assess its properties (Prabhu & Rao, 2000).
Medicinal Chemistry
- Antibacterial and Antimycotic Properties : Research on arylsubstituted halogen(thiocyanato)amides, including 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, has shown these compounds to have significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Baranovskyi et al., 2018).
Environmental Science
- Herbicidal Activity : The crystal structure and herbicidal activity of a similar compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, have been studied, indicating potential applications in agriculture (Liu et al., 2008).
Photochemical Reactions
- Photoreactions in Organic Chemistry : Studies on N,N-dimethylpyruvamide (DMPA), a compound structurally related to 2-chloro-N-(2,3-dimethylphenyl)propanamide, have explored its photoreactions in different solvents. This research contributes to understanding the dynamics of organic photochemical reactions (Shima et al., 1984).
Structural and Dielectric Properties
- Optical Material Science : Research into the structural, dielectric, and optical properties of N-(2 chlorophenyl)-(1-propanamide) single crystals, another related compound, informs the development of materials for optical applications (Srinivasan et al., 2006).
properties
IUPAC Name |
2-chloro-N-(2,3-dimethylphenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7-5-4-6-10(8(7)2)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCIFFJGMDXANG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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